![molecular formula C22H23N3O2 B2536761 (4-((4-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone CAS No. 1021225-24-0](/img/structure/B2536761.png)
(4-((4-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone
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Description
(4-((4-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone, also known as EAM-1, is a small molecule inhibitor that has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Potential PET Agents for Parkinson's Disease
A study focused on the synthesis of a compound related to "(4-((4-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone," specifically for imaging of the LRRK2 enzyme in Parkinson's disease using PET scans. The research highlights the chemical synthesis process and the potential application of the compound as a PET imaging agent, demonstrating its relevance in the field of neurological disorders (Wang et al., 2017).
Tubulin Polymerization Inhibitors in Cancer Treatment
Another research area involves the design and synthesis of 2-anilino-3-aroylquinolines, demonstrating potent cytotoxic activity against several human cancer cell lines by inhibiting tubulin polymerization. This action suggests their potential as therapeutic agents in cancer treatment, showcasing the importance of quinoline derivatives in developing new anticancer drugs (Srikanth et al., 2016).
Quinoline Derivatives as CB2 Receptor Agonists
Research into quinoline, isoquinoline, quinoxaline, and quinazoline derivatives synthesized using microwave-assisted synthesis revealed their activities as low-potency partial CB2 receptor agonists. This finding is significant for the development of novel therapeutics targeting the CB2 receptor, which is implicated in various physiological and pathological processes (Saari et al., 2011).
Photophysical and Biomolecular Binding Properties
A study on the synthesis and photophysical analysis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines provides insights into their interactions with biomolecules. These interactions, attributed to π-stacking and/or hydrogen-bonding, highlight the compounds' potential applications in biomolecular sciences (Bonacorso et al., 2018).
Anti-Proliferative Activity Against Cancer Cell Lines
The design and synthesis of novel 4-aminoquinoline derivatives showcased significant antiproliferative activity against the MCF-7 breast cancer cell line. This study indicates the potential of these compounds as anticancer agents, offering a promising avenue for the development of new cancer treatments (Ghorab et al., 2014).
properties
IUPAC Name |
[4-(4-ethylanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-16-7-9-17(10-8-16)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKDUHSLNYMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone |
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